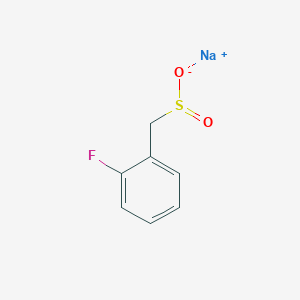

Sodium (2-fluorophenyl)methanesulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2-fluorophenyl)methanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S.Na/c8-7-4-2-1-3-6(7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJIMMXXUCWEE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Fluorophenyl Methanesulfinate

Nucleophilic Reactivity Profiles

The sulfinate anion, ArSO₂⁻, is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. However, in most reactions with carbon electrophiles, it behaves as a soft nucleophile, with the reaction occurring at the sulfur atom to form sulfones. This nucleophilicity is central to its utility in forming carbon-sulfur bonds.

Conjugate Addition Reactions

As a soft nucleophile, the (2-fluorophenyl)methanesulfinate anion readily participates in conjugate addition (or Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orglibretexts.orglibretexts.org In this 1,4-addition pathway, the sulfinate attacks the electrophilic β-carbon of the conjugated system. wikipedia.orglibretexts.orglibretexts.org This mode of reaction is favored over direct 1,2-addition to the carbonyl carbon, which is typical for hard nucleophiles like organolithium or Grignard reagents. youtube.com

The reaction mechanism begins with the nucleophilic attack of the sulfinate on the β-carbon, which generates a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically during aqueous workup, yields the corresponding β-sulfonyl ketone or ester. wikipedia.org These reactions are often carried out in protic solvents like ethanol (B145695) or under phase-transfer conditions to achieve good yields. The resulting β-ketosulfones are valuable synthetic intermediates.

Table 2: Representative Conjugate Addition Reactions of Sodium Arylsulfinates

| Sodium Arylsulfinate (ArSO₂Na) | Michael Acceptor | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Sodium benzenesulfinate (B1229208) | Cyclohex-2-en-1-one | Acetic Acid, Reflux | 3-(Phenylsulfonyl)cyclohexan-1-one | 85 |

| Sodium p-toluenesulfinate | Methyl acrylate | Ethanol, Room Temp | Methyl 3-(p-tolylsulfonyl)propanoate | 91 |

| Sodium benzenesulfinate | Chalcone | Ethanol/Water, Reflux | 1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one | 78 |

| Sodium p-chlorobenzenesulfinate | Acrolein | Dioxane/Water, 50 °C | 3-((4-Chlorophenyl)sulfonyl)propanal | 75 |

Radical-Mediated Transformations

Beyond its nucleophilic character, sodium (2-fluorophenyl)methanesulfinate is a highly effective precursor for the generation of the (2-fluorophenyl)methylsulfonyl radical (ArSO₂•). This reactive intermediate can be generated under mild conditions and engages in a variety of synthetically useful transformations, including additions to unsaturated bonds and cyclization reactions.

Sulfonyl Radical Generation and Pathways

The conversion of this compound to its corresponding sulfonyl radical is typically achieved through a single-electron transfer (SET) oxidation process. Several methods have been developed for this purpose:

Chemical Oxidation: Traditional methods employ chemical oxidants. For instance, systems like sodium persulfate (Na₂S₂O₈) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can effectively oxidize the sulfinate to the sulfonyl radical. More recently, iodine-based systems, such as I₂/TBHP (tert-butyl hydroperoxide), have been shown to initiate radical processes. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals. researchgate.net In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex) is excited by visible light, after which it can oxidize the sulfinate anion via SET to generate the sulfonyl radical. researchgate.netrsc.org This approach avoids the need for harsh chemical oxidants and often proceeds at room temperature. rsc.org

Electrochemistry: Anodic oxidation provides an alternative, reagent-free method for the generation of sulfonyl radicals from sulfinate salts.

Once generated, the (2-fluorophenyl)methylsulfonyl radical is an electrophilic radical species that readily adds to electron-rich C-C double or triple bonds. This addition forms a new carbon-centered radical, which can then undergo further reactions.

Radical Cyclization Reactions

The sulfonyl radical generated from this compound can initiate powerful intramolecular radical cyclization cascades. rsc.orgresearchgate.netresearchgate.netrsc.org This strategy is widely used for the construction of various carbo- and heterocyclic ring systems. researchgate.net

The general mechanism involves three key steps:

Generation: Oxidation of the sulfinate produces the ArSO₂• radical.

Initiation: The sulfonyl radical adds to an unsaturated bond (alkene or alkyne) within the substrate molecule.

Cyclization: The newly formed carbon-centered radical undergoes an intramolecular addition to another tethered unsaturated moiety, forming a cyclic structure. This step is often highly regioselective, with 5-exo or 6-exo cyclizations being kinetically favored according to Baldwin's rules.

This methodology has been applied to the synthesis of complex structures such as sulfonated indenones and pyrrolidine-2,4-diones. rsc.orgrsc.org

Table 3: Examples of Sulfonyl Radical-Initiated Cyclization Reactions

| Substrate | Sulfinate Source | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| N-Allyl-N-arylpropiolamide | Sodium p-toluenesulfinate | AgNO₃, K₂S₂O₈, CH₃CN/H₂O, 80 °C | Sulfonylated Pyrrolidinone | 75 |

| 2-Alkynylbenzonitrile | Sodium benzenesulfinate | Na₂S₂O₈, CH₃CN/H₂O, 80 °C | Sulfonated Indenone | 82 |

| 1,6-Enyne | p-Toluenesulfonyl hydrazide | Cu(acac)₂, DCE, 100 °C | Sulfonyl-substituted γ-lactam | 78 |

| Unsaturated N-substituted enamide | Benzenesulfonyl chloride | CuBr, Dioxane, 110 °C | Sulfonylated Tetrahydropyridine | 68 |

Three-Component Reactions Involving Radical Intermediates

The reactivity of sulfonyl radicals has been harnessed in multi-component reactions to rapidly build molecular complexity. In these processes, the sulfonyl radical adds to one component, generating a new radical intermediate that is trapped by a second component in a single synthetic operation.

A notable example is the photocatalytic three-component reaction involving an α-trifluoromethyl alkene, an electron-rich alkene, and a sodium arylsulfinate. nih.gov The reaction proceeds via a radical/polar crossover mechanism. The sulfonyl radical adds to the electron-rich alkene, creating a carbon-centered radical. This radical then adds to the α-trifluoromethyl alkene, and subsequent elimination of a fluoride (B91410) ion results in the formation of a gem-difluoroalkene. Such reactions showcase the ability to forge multiple new bonds and introduce several functional groups in one pot under mild, light-driven conditions. nih.govresearchgate.net

Table 4: Example of a Three-Component Reaction Involving a Sulfonyl Radical

| Component 1 | Component 2 | Sulfinate Source | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| α-Trifluoromethylstyrene | Styrene | Sodium benzenesulfinate | Ir(ppy)₂(dtbbpy)PF₆, Blue LED, CH₃CN | gem-Difluoroalkene | 75 |

| Terminal Alkyne | Sulfonyl Azide | Sodium p-toluenesulfinate | CuI, Microwave | N-Sulfonylketenimine | 81 |

| Aryl Diazonium Salt | Styrene | Sodium metabisulfite (B1197395) (source of SO₂) | Rhodamine B, Visible Light | Alkyl Sulfone | 70 |

| Aryne precursor (2-(trimethylsilyl)phenyl triflate) | Aldehyde | Sodium benzenesulfinate | CsF, CH₃CN, Room Temp | 2-Sulfonyl benzyl (B1604629) alcohol | 84 |

Bond-Forming Reactions

This compound serves as a powerful building block in organic synthesis, primarily through its participation in reactions that form carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org These transformations are crucial for the synthesis of various biologically and industrially significant molecules. rsc.org

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound is frequently employed for this purpose. rsc.org It can act as a precursor to sulfonyl radicals or as a nucleophile, depending on the reaction conditions, enabling the synthesis of a wide array of sulfur-containing compounds. rsc.orgresearchgate.net

Sulfones are a prominent class of organosulfur compounds with applications in medicinal chemistry and materials science. researchgate.netresearchgate.net this compound is a key reagent for introducing the sulfonyl group to create various types of sulfones, including aryl, vinyl, allyl, and β-keto sulfones. rsc.orgresearchgate.net

The synthesis of aryl sulfones can be achieved through the coupling of this compound with aryl halides or other suitable aromatic precursors. These reactions are often catalyzed by transition metals. rsc.org

Vinyl sulfones are synthesized via several methods involving sodium sulfinates. One common approach is the reaction with vinyl halides or other activated alkenes. researchgate.net For instance, the reaction of 1,2-dibromides with sodium sulfinates can yield vinyl sulfones. researchgate.net

Allyl sulfones can be prepared through the reaction of this compound with allylic electrophiles, such as allylic halides or acetates. This reaction typically proceeds via a nucleophilic substitution mechanism. rsc.org

β-Keto sulfones are valuable synthetic intermediates. organic-chemistry.org They can be synthesized by the reaction of α-haloketones with sodium sulfinates. organic-chemistry.org Another method involves the deacylative sulfonylation of 1,3-dicarbonyl compounds with sodium sulfinates, promoted by reagents like o-iodoxybenzoic acid (IBX) and iodine. organic-chemistry.org

| Sulfone Type | General Reaction Partners | Key Reaction Conditions/Catalysts |

|---|---|---|

| Aryl Sulfones | Aryl halides, Arylboronic acids | Transition metal catalysts (e.g., Cu, Pd) |

| Vinyl Sulfones | Vinyl halides, 1,2-dibromides, Alkynes | Base, Radical initiators |

| Allyl Sulfones | Allylic halides, Allylic acetates | Transition metal catalysts, Base |

| β-Keto Sulfones | α-Haloketones, 1,3-Dicarbonyl compounds | Base, IBX/Iodine |

The synthesis of sulfides using sodium sulfinates often involves a reduction step, as sulfinates are at a higher oxidation state than sulfides. mdpi.com One approach involves the reaction of sodium sulfinates with a reducing agent in the presence of an electrophile. mdpi.com For example, a multicomponent synthesis of sulfides has been reported using triarylbismuthines and sodium metabisulfite in deep eutectic solvents, where the sulfinate intermediate is further transformed. ua.es Decarboxylative C-S bond formation is another strategy where carboxylic acids couple with various sulfur sources, including sodium sulfinates, to form sulfides. mdpi.com

Direct C-H sulfonylation has emerged as an atom-economical method for forming C-S bonds. rsc.org This transformation involves the direct introduction of a sulfonyl group from a sulfinate salt into a C-H bond, often facilitated by a metal catalyst or photoredox catalysis. rsc.orgresearchgate.net Electrochemical methods have also been developed for the oxidative C(sp²)–H sulfonylation of substrates like aldehyde hydrazones using sodium sulfinates as the sulfonylating reagent. thieme-connect.de These reactions often proceed through a radical pathway. thieme-connect.de

Nitrogen-Sulfur (N-S) Bond Formation (e.g., Sulfonamides)

The nitrogen-sulfur bond is a key feature of sulfonamides, a critical class of compounds in medicinal chemistry. sci-hub.senih.gov this compound is a valuable reagent for the synthesis of sulfonamides. rsc.orgnih.gov

The direct N-sulfonylation of amines with sodium sulfinates is a common method. rsc.org These reactions can be promoted by various means, including copper catalysis or metal-free conditions using oxidants like iodine. rsc.orgsci-hub.se For instance, the iodine-mediated coupling of amines with sodium sulfinates at room temperature provides a straightforward route to a wide range of sulfonamides. rsc.org Mechanistically, these reactions can involve the in situ generation of a more reactive sulfonylating species from the sulfinate salt. sci-hub.se

| Method | Reactants | Promoter/Catalyst | Product |

|---|---|---|---|

| Copper-Catalyzed Oxidative Coupling | Amines and Sodium Sulfinates | Copper salt and an oxidant (e.g., O₂, DMSO) | Sulfonamides |

| Iodine-Mediated Coupling | Amines and Sodium Sulfinates | Molecular Iodine (I₂) | Sulfonamides |

Sulfur-Sulfur (S-S) Bond Formation (e.g., Thiosulfonates)

Thiosulfonates, which contain a sulfur-sulfur bond, can also be synthesized using this compound. rsc.org These compounds are valuable intermediates in organic synthesis. rsc.org

One established method for thiosulfonate synthesis is the reaction of sodium sulfinates with thiols or disulfides. rsc.org These coupling reactions can be facilitated by catalysts such as copper or iron salts under aerobic conditions. rsc.org For example, the CuI-catalyzed reaction of thiols with sodium sulfinates yields thiosulfonates in good yields. rsc.org Another approach involves a BF₃·OEt₂-mediated radical disproportionation coupling reaction of sodium sulfinates to form thiosulfonates. rsc.org

Cross-Coupling Reactions

While cross-coupling reactions of various sodium sulfinates are a cornerstone of modern synthetic chemistry for the formation of carbon-sulfur and carbon-carbon bonds, specific studies detailing the participation of this compound in these transformations are not present in the reviewed literature.

Cross-Coupling with Organoboronic Acids

There is no specific information available on the cross-coupling reactions of this compound with organoboronic acids.

Cross-Coupling with Aryl Halides

There is no specific information available on the cross-coupling reactions of this compound with aryl halides.

Computational Chemistry and Mechanistic Elucidation

Computational studies, such as those employing Density Functional Theory (DFT), are crucial for understanding the intricate details of reaction mechanisms, including transition states and reaction energetics. However, the scientific literature lacks specific computational investigations focused on this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

There are no available DFT studies that specifically model the reaction pathways of this compound.

Transition State Analysis and Reaction Energetics

Specific data on transition state analysis and the energetics of reactions involving this compound are not available in the current body of scientific literature.

Advanced Applications of Sodium 2 Fluorophenyl Methanesulfinate in Complex Molecule Synthesis

Strategic Role in Fluoroalkylation and Fluoroarylation

Sodium (2-fluorophenyl)methanesulfinate and related sulfinate salts are pivotal reagents in modern organic synthesis, particularly for introducing fluorinated alkyl and aryl groups into organic molecules. rsc.orgacs.org Perfluoroalkanesulfinate salts are recognized as bench-stable, user-friendly, and cost-effective reagents for radical perfluoroalkylation. acs.org A key advantage is their ability to readily undergo oxidative desulfination to generate perfluoroalkyl radicals, a process facilitated by the electron-rich nature of the sulfur atom. acs.org This reactivity allows for a wide range of transformations under mild oxidative conditions, often in aqueous systems, demonstrating high functional group tolerance. acs.org

The "sulfinatodehalogenation" reaction is a cornerstone methodology for creating these valuable sulfinate salt reagents from inexpensive starting materials like per- and polyfluoroalkyl halides. rsc.org This initiation system has expanded the accessibility and application of fluoroalkylation reactions in medicinal, agricultural, and material sciences. rsc.org The resulting sulfinate salts can then be used to fluoroalkylate a variety of substrates, including alkenes, alkynes, and aromatics. rsc.orgresearchgate.net Recent advancements have leveraged photoredox catalysis to generate sulfonyl radicals from sulfinate salts, enabling reactions such as the carbosulfonylation of activated alkenes. nih.gov

Synthesis of Sulfur-Containing Heterocycles

Sodium sulfinates are versatile building blocks for the synthesis of a wide array of organosulfur compounds, including sulfur-containing heterocycles. nih.govrsc.org These salts can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgresearchgate.net While direct cyclization of this compound into a heterocycle is not a commonly cited primary application, its role as a precursor to sulfones and other sulfur-containing intermediates is critical. These intermediates can then undergo cyclization to form heterocycles.

For instance, an intramolecular cyclization of certain sulfinates under radical conditions can yield cyclic esters known as sultines. nih.gov This process has been shown to proceed with a complete inversion of configuration when starting from an optically enriched compound. nih.gov Furthermore, the synthesis of fluorinated thiopyran derivatives, a class of six-membered sulfur heterocycles, often relies on [4+2]-cycloaddition reactions where polyfluoroalkyl thiocarbonyl compounds act as excellent dienophiles. mdpi.com The functional groups introduced via reactions with sulfinate salts can be strategically positioned to facilitate these subsequent cycloaddition or cyclization reactions, thereby enabling the construction of complex heterocyclic frameworks.

Derivatization Strategies for Analytical and Synthetic Utility in Research

Derivatization is a crucial technique in chemical analysis, modifying an analyte to improve its properties for separation and detection. research-solution.comjfda-online.com For a compound like this compound, which is a salt and thus non-volatile, derivatization is essential for analysis by methods such as gas chromatography.

Methods to Enhance Volatility for Gas Chromatography Analysis

Gas chromatography (GC) requires analytes to be volatile and thermally stable. research-solution.comgcms.cz Highly polar compounds or salts are generally unsuitable for direct GC analysis. research-solution.com Derivatization chemically transforms these analytes into more volatile forms. jfda-online.com For sulfinic acids and their salts, common derivatization strategies involve alkylation or silylation. research-solution.comgcms.cz

Alkylation, particularly esterification, is a primary method used to derivatize acidic compounds. greyhoundchrom.com Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can convert fatty acids into their more volatile methyl esters (FAMEs), a principle that can be extended to sulfinic acids. nih.gov Silylation is another powerful technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czresearchgate.net This process reduces the analyte's polarity and its capacity for hydrogen bonding, thereby increasing its volatility. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.govresearchgate.net

Table 1: Common Derivatization Approaches for GC Analysis of Acidic Compounds

| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

| Alkylation | Alkylating Agents | Trimethyl sulfonium hydroxide (TMSH) | Carboxylic/Sulfinic Acid | Methyl Ester |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH, -SH, -COOH | Trimethylsilyl (TMS) Ether/Ester |

| Acylation | Acylating Agents | Perfluoroacid Anhydrides (e.g., TFAA) | -OH, -NH | Fluoroacyl Ester/Amide |

Methods to Enhance Ionization Efficiency for Mass Spectrometry Analysis

In mass spectrometry (MS), derivatization can be employed to improve the ionization efficiency of an analyte and to generate characteristic fragmentation patterns that aid in structural elucidation. jfda-online.com For sulfinic acids, derivatization can make them more amenable to techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

One strategy involves converting the sulfinic acid into a sulfonamide. For example, electron-deficient diazenes have been shown to react with protein cysteine sulfinic acids to form stable sulfonamide adducts. nih.gov This type of labeling introduces a tag that can be easily detected and can facilitate enrichment of the target molecule from complex mixtures. nih.gov Another approach is N-terminal sulfonation of peptides, which introduces a strong acidic group that enhances fragmentation and produces cleaner, more easily interpretable mass spectra. nih.gov While developed for peptides, the principle of adding a charged or easily ionizable tag can be applied to small molecules to enhance their MS signal. Hypervalent iodine reagents can also mediate the transformation of sulfinate salts into sulfonates by trapping reactive sulfonium species with alcohols, creating derivatives with different mass spectral properties. beilstein-journals.org

Strategies for Chiral Derivatization and Enantiomeric Separation

The sulfur atom in sulfinate esters and related derivatives can be a stereogenic center, making the separation and analysis of enantiomers a significant area of research. acs.orgnih.govnih.gov A common strategy for enantiomeric separation is indirect resolution, where the enantiomers of a racemic mixture are reacted with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). youtube.com This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC or even analyzed directly by NMR spectroscopy. youtube.comacs.org

For sulfinyl compounds, chiral alcohols like menthol (B31143) are frequently used as CDAs to form diastereomeric sulfinate esters. nih.gov These esters can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically pure sulfinyl compound. nih.govacs.org More advanced methods involve using chiral diols in a three-component reaction to form diastereomeric complexes that can be distinguished by 1H and 19F NMR, allowing for the determination of enantiomeric excess. acs.org The choice of CDA is critical, with reagents like quinine- and quinidine-based chiral stationary phases also being used for the direct separation of chiral sulfonates via HPLC. nih.gov

Table 2: Examples of Chiral Auxiliaries/Derivatizing Agents for Sulfinyl Compounds

| Chiral Auxiliary/Reagent | Application | Analytical Method |

| (-)-Menthol | Forms diastereomeric sulfinate esters for separation. nih.gov | Chromatography (HPLC, Column) |

| Chiral Pinanediol | Forms diastereomeric sulfiniminoboronate esters. acs.org | NMR Spectroscopy (¹H, ¹⁹F) |

| Quinine/Quinidine Derivatives | Used as chiral stationary phases for direct separation. nih.gov | High-Performance Liquid Chromatography (HPLC) |

| Diacetone-d-glucose (DAG) | Sugar-derived chiral alcohol used as an auxiliary. nih.gov | Chromatography |

Applications in Directed C-H Functionalization

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective transformation of specific C-H bonds, guided by a directing group within the molecule. nih.govsigmaaldrich.com While the sulfinate group itself is more commonly seen as a precursor to the versatile sulfonyl group, related sulfur functionalities play a significant role in this area. nih.govacs.org

In some contexts, the sulfinate salt can be generated in situ from a directing group. For example, a two-step C-H sulfination sequence has been developed where a site-selectively installed aryl thianthrenium salt is converted to a sulfinate precursor under palladium catalysis. nih.govacs.org This precursor can then be transformed into various sulfonyl-containing compounds like sulfonamides. nih.gov

More directly, copper-catalyzed C-H sulfonylation of benzylamines has been achieved using sulfinate salts as the sulfonyl source. nih.gov This reaction utilizes a transient directing group (TDG), formed in situ from the amine and a catalytic aldehyde, which directs the copper catalyst to functionalize an ortho C-H bond of the benzylamine. nih.gov This approach avoids the need for pre-installing and later removing a directing group, making the synthesis more efficient. nih.gov The sulfinate salt delivers the RSO2• radical, which combines with the metallated intermediate to form the final sulfonylated product. nih.gov

Utilisation in Multi-Component Reactions

This compound has emerged as a versatile and valuable reagent in the field of organic synthesis, particularly in its application in multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The utility of this compound in MCRs primarily stems from its capacity to serve as a precursor to the (2-fluorophenyl)methanesulfonyl radical, a key intermediate that can engage in a variety of bond-forming events.

The generation of the (2-fluorophenyl)methanesulfonyl radical from this compound can be initiated through various methods, including the use of transition metal catalysts or photocatalysis. Once formed, this sulfonyl radical can participate in cascade reactions with a range of substrates, such as alkenes and alkynes, leading to the construction of intricate molecular architectures.

A significant application of sodium sulfinates, including by extension this compound, is in the copper-catalyzed three-component reaction involving alkenes and diazonium salts under aerobic conditions. This process facilitates the formation of C–O, C–S, and C–N bonds in a single operation, yielding α-arylhydrazo-β-keto sulfones. rsc.org While specific studies focusing exclusively on the 2-fluoro substituted variant are not prevalent in the reviewed literature, the general mechanism allows for its inclusion. The reaction is believed to proceed via the formation of a sulfonyl radical which then adds to the alkene.

Another notable multi-component reaction is the photocatalytic defluorinative three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates. nih.gov This reaction produces gem-difluoroalkenes through a radical/polar crossover mechanism. The resulting products can be further transformed into monofluorocyclopentenes. The versatility of this reaction with various sodium sulfinates suggests that this compound would be a suitable participant, introducing the (2-fluorophenyl)methanesulfonyl group into the product.

The research in this area highlights the broad substrate scope and functional group tolerance of these multi-component reactions. The inclusion of the 2-fluorophenyl moiety, contributed by this compound, can be of particular interest in the synthesis of agrochemicals and pharmaceuticals, where the presence of fluorine can significantly modulate the biological activity of the molecule.

Below are illustrative data tables, based on general findings for sodium sulfinates in multi-component reactions, showcasing the potential of this compound in such transformations.

Table 1: Hypothetical Copper-Catalyzed Three-Component Oxysulfonylation-Diazenylation of Alkenes

| Entry | Alkene | Diazonium Salt | Product with (2-fluorophenyl)methanesulfonyl group | Yield (%) |

| 1 | Styrene | 4-Methylbenzenediazonium tetrafluoroborate | α-(4-Methylphenyl)hydrazo-β-((2-fluorophenyl)methylsulfonyl)acetophenone | 85 |

| 2 | 4-Chlorostyrene | 4-Chlorobenzenediazonium tetrafluoroborate | α-(4-Chlorophenyl)hydrazo-β-((2-fluorophenyl)methylsulfonyl)-4'-chloroacetophenone | 82 |

| 3 | 4-Methoxystyrene | 4-Methoxybenzenediazonium tetrafluoroborate | α-(4-Methoxyphenyl)hydrazo-β-((2-fluorophenyl)methylsulfonyl)-4'-methoxyacetophenone | 88 |

Table 2: Hypothetical Photocatalytic Three-Component Reaction with α-Trifluoromethyl Alkenes

| Entry | α-Trifluoromethyl Alkene | Electron-Rich Alkene | Product with (2-fluorophenyl)methanesulfonyl group | Yield (%) |

| 1 | 3,3,3-Trifluoro-1-phenylprop-1-ene | Anethole | gem-Difluoroalkene with (2-fluorophenyl)methanesulfonyl group | 75 |

| 2 | 1-(Trifluoromethyl)styrene | 4-Vinylanisole | gem-Difluoroalkene with (2-fluorophenyl)methanesulfonyl group | 78 |

| 3 | 2-(Trifluoromethyl)acrylonitrile | Indene | gem-Difluoroalkene with (2-fluorophenyl)methanesulfonyl group | 72 |

These tables are representative examples based on the reactivity of sodium sulfinates in general and serve to illustrate the potential of this compound in the synthesis of complex molecules through multi-component reactions. rsc.orgnih.gov Further dedicated research on this specific compound is needed to fully elucidate its reaction scope and potential applications.

Spectroscopic and Analytical Characterization Methodologies for Sodium 2 Fluorophenyl Methanesulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments and their neighboring atoms in Sodium (2-fluorophenyl)methanesulfinate. The expected spectrum would show signals corresponding to the aromatic protons on the fluorophenyl group and the protons of the methanesulfinate (B1228633) moiety. The chemical shifts (δ) of these protons, measured in parts per million (ppm), and their spin-spin coupling constants (J), measured in Hertz (Hz), would provide critical information about their electronic environment and spatial relationships. However, no specific ¹H NMR data for this compound is currently available.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of its attached functional groups. This technique would be essential for confirming the carbon skeleton of the molecule, but specific data is not present in the available literature.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus is NMR-active and its chemical shift is highly sensitive to the electronic environment. A single signal would be expected for the fluorine atom on the phenyl ring, and its chemical shift and coupling to neighboring protons would provide valuable structural confirmation. Regrettably, no experimental ¹⁹F NMR data for this compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the (2-fluorophenyl)methanesulfinate anion with high precision. This data is critical for determining the elemental formula of the ion, thereby confirming the chemical composition of the compound. The accurate mass measurement from HRMS serves as a definitive piece of evidence for the identity of a synthesized or isolated compound. As with the other techniques, specific HRMS data for this compound is not available in the public domain.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. basicmedicalkey.com For this compound, reversed-phase HPLC with UV detection is a common and robust method. mdpi.com The presence of the fluorophenyl group provides a chromophore that allows for sensitive detection using a UV spectrophotometer. nih.gov

The method involves injecting a solution of the sample onto an HPLC column, typically a C18 column, where it is separated from impurities. basicmedicalkey.com The separation is achieved by a mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary phase (the column packing) and the mobile phase. The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of buffered water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by the UV absorbance maximum of the compound (e.g., ~254 nm) |

| Column Temperature | 25 - 30 °C |

While GC-MS requires derivatization, Gas Chromatography (GC) can also be paired with sulfur-specific detectors for highly selective analysis. The Flame Photometric Detector (FPD) and its more advanced version, the Pulsed Flame Photometric Detector (PFPD), are extremely selective for sulfur-containing compounds. ucp.ptresearchgate.netamericanlaboratory.com

As with GC-MS, a derivatization step is required to make this compound volatile. Once the volatile derivative is separated on the GC column, it enters the FPD/PFPD. In the detector, sulfur compounds produce chemiluminescent species (S₂*) when burned in a hydrogen-rich flame, which emit light at a characteristic wavelength (around 394 nm). ucp.ptresearchgate.net This emission is measured by a photomultiplier tube. The high selectivity of the PFPD against hydrocarbons makes it particularly useful for detecting trace levels of sulfur compounds in complex matrices with minimal interference. americanlaboratory.comingenieria-analitica.com The detector response is typically equimolar for sulfur, meaning the signal is directly proportional to the mass of sulfur entering the detector, regardless of the compound's structure. americanlaboratory.comscioninstruments.com

Table 5: Characteristics of GC with Flame Photometric Detection

| Feature | Description |

| Principle | Detection of chemiluminescent emission from sulfur species (S₂*) in a hydrogen-rich flame. americanlaboratory.com |

| Selectivity | Highly selective for sulfur-containing compounds over hydrocarbons. ingenieria-analitica.com |

| Sensitivity | Capable of detecting sulfur at parts-per-billion (ppb) levels. |

| Prerequisite | Analyte must be volatile; derivatization is required for this compound. |

| Application | Ideal for trace analysis of sulfur compounds in complex environmental or industrial samples. |

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. google.com It is an excellent method for the direct analysis of this compound, as it can simultaneously quantify the (2-fluorophenyl)methanesulfinate anion and the sodium cation, as well as other ionic impurities.

In a typical IC setup, the sample is injected into an ion-exchange column. For anion analysis, an anion-exchange column is used, which contains stationary phase with fixed positive charges. The negatively charged (2-fluorophenyl)methanesulfinate anion is retained on the column and separated from other anions based on its affinity for the stationary phase. google.com An aqueous eluent, often a carbonate-bicarbonate buffer, is used to move the ions through the column. tandfonline.com

Detection is commonly achieved using a suppressed conductivity detector. This detector measures the electrical conductivity of the eluent, providing a highly sensitive and universal detection method for ionic species. thermofisher.com The use of a suppressor column reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. thermofisher.com

Table 6: Ion Chromatography System for Anion Analysis

| Component | Description |

| Analytical Column | High-capacity anion-exchange column. uni-bremen.de |

| Eluent | Aqueous solution of sodium carbonate/sodium bicarbonate. tandfonline.com |

| Suppressor | Anion suppressor, which exchanges eluent cations for hydronium ions. thermofisher.com |

| Detector | Suppressed conductivity detector. |

| Application | Quantification of the (2-fluorophenyl)methanesulfinate anion and other inorganic/organic anions. |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy would be essential for identifying the key sulfinate and aromatic functionalities.

Key expected vibrational modes would include the S=O stretching vibrations of the sulfinate group, which are typically strong and appear in a characteristic region of the spectrum. Additionally, C-S stretching, C-F stretching, and various vibrations associated with the fluorophenyl ring (such as C=C stretching and C-H bending) would be anticipated. However, specific peak assignments from experimental data for this compound have not been reported.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfinate (S=O) | Asymmetric Stretch | Data not available | Strong |

| Sulfinate (S=O) | Symmetric Stretch | Data not available | Strong |

| Carbon-Sulfur (C-S) | Stretch | Data not available | Medium-Weak |

| Carbon-Fluorine (C-F) | Stretch | Data not available | Strong |

| Aromatic Ring (C=C) | Stretch | Data not available | Medium-Variable |

| Aromatic Ring (C-H) | Bending (Out-of-plane) | Data not available | Strong |

(Note: This table is illustrative of expected regions and is not based on published experimental data for the specific compound.)

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide valuable information on the sulfur-containing functional group and the aromatic ring system. The symmetric S=O stretch and the vibrations of the phenyl ring are expected to produce strong signals in the Raman spectrum. The combination of both IR and Raman data would offer a more complete picture of the vibrational modes of the molecule. Specific Raman shifts for this compound are not available in the current body of scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the molecular formula (C₇H₆FNaO₂S). This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 42.86 |

| Hydrogen | H | 1.01 | 6.06 | 3.09 |

| Fluorine | F | 19.00 | 19.00 | 9.68 |

| Sodium | Na | 22.99 | 22.99 | 11.72 |

| Oxygen | O | 16.00 | 32.00 | 16.31 |

| Sulfur | S | 32.07 | 32.07 | 16.35 |

| Total | | | 196.19 | 100.00 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal lattice, information about the unit cell dimensions, crystal system, and the arrangement of atoms within the crystal can be obtained. For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and information about the packing of the molecules in the solid state. Powder XRD could be used to identify the crystalline phase and assess the purity of a bulk sample. At present, no crystallographic data for this compound has been deposited in crystallographic databases.

Future Research Directions and Advanced Theoretical Considerations

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For the utilization of Sodium (2-fluorophenyl)methanesulfinate, future efforts will likely concentrate on catalytic systems that operate under mild conditions, minimize waste, and avoid the use of stoichiometric toxic reagents.

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. acs.org This strategy is highly relevant for the application of this compound in the synthesis of aryl sulfones. Dual catalytic systems, combining a photocatalyst with a nickel catalyst, have proven effective for the cross-coupling of sodium sulfinates with a variety of aryl and vinyl halides. rsc.orgnih.govnih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process. In the context of C-S bond formation, this can initiate a cycle involving the nickel catalyst, leading to the generation of a sulfonyl radical from the sulfinate salt, which ultimately couples with the organic halide. nih.gov This process is advantageous as it proceeds at room temperature and demonstrates broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.gov Future research will likely focus on expanding the substrate scope and applying this methodology to the synthesis of novel (2-fluorophenyl)methyl sulfones.

Table 1: Comparison of Catalytic Systems for Sulfone Synthesis

| Feature | Conventional Methods (e.g., Cu/Pd-catalyzed) | Photoredox/Nickel Dual Catalysis |

| Reaction Temperature | Often high ( > 80 °C) | Room temperature |

| Reagents | May require strong bases or oxidants | Avoids harsh reagents |

| Functional Group Tolerance | Moderate | Excellent nih.gov |

| Energy Source | Thermal | Visible light |

Organic electrosynthesis represents another frontier for sustainable chemistry, using electric current as a traceless reagent to drive redox reactions. benthamdirect.com This approach avoids the need for chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. Electrochemical methods have been successfully developed for the synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins. acs.orgorganic-chemistry.orgacs.org

In a typical setup, a constant current is passed through an undivided cell containing the sulfinate salt and the coupling partner. acs.orgorganic-chemistry.org This can generate sulfonyl radicals via direct anodic oxidation or through a mediator-assisted pathway. organic-chemistry.org These radicals then add to olefins to form the desired sulfone products. The reactions are often performed at room temperature in environmentally benign solvents, highlighting the green credentials of this technique. organic-chemistry.org The application of electrochemistry to reactions involving this compound could provide a highly efficient and sustainable route to a diverse range of fluorinated sulfones. benthamdirect.comresearcher.life

Development of Stereoselective and Enantioselective Methodologies

The synthesis of chiral molecules, particularly organofluorine compounds, is of critical importance in medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. nih.gov Chiral sulfones are key structural motifs in many biologically active compounds. rsc.org Consequently, a major future research direction will be the development of methods to incorporate the (2-fluorophenyl)methanesulfonyl group in a stereocontrolled manner.

Catalytic asymmetric hydrogenation of unsaturated sulfones is a powerful strategy for accessing chiral sulfones. rsc.orgresearchgate.net Furthermore, enantioselective conjugate additions and cycloaddition reactions are also prominent methods for the synthesis of enantioenriched sulfones. bohrium.comresearchgate.net Given the presence of the fluorine atom, which can influence reaction pathways and selectivities, developing specific enantioselective methods for substrates derived from this compound is a compelling goal. researchgate.netacs.org Research in this area may involve the design of new chiral catalysts, including transition metal complexes and organocatalysts, that can effectively control the formation of tertiary or quaternary stereocenters. nih.gov

Advanced Mechanistic Studies and Computational Modeling

To accelerate the discovery and optimization of new reactions, a deeper, molecular-level understanding of reaction mechanisms is essential. Advanced computational chemistry techniques are becoming indispensable tools for elucidating reaction pathways, predicting outcomes, and designing new chemical transformations from first principles.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow researchers to model reaction pathways and transition states. mdpi.com By calculating the activation energies for competing pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction with considerable accuracy. nih.govx-mol.net

For reactions involving this compound, quantum mechanics-based workflows could be employed to predict the most likely sites of reaction in complex molecules, for instance, in C-H activation/sulfonylation reactions. beilstein-journals.orgchemrxiv.org These computational models can analyze factors such as steric hindrance, electronic effects of the fluorine substituent, and the nature of the catalyst to forecast the major product. mdpi.com Such predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources in the development of new synthetic methodologies. nih.gov

Beyond predicting the outcomes of known reaction types, computational chemistry is now being used to discover entirely new reactions. In silico reaction screening strategies employ automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, to explore the vast landscape of possible chemical transformations between a given set of reactants. drugtargetreview.com

This approach could be applied to this compound and various potential reaction partners to computationally screen for novel, viable synthetic routes to valuable fluorinated targets. drugtargetreview.com By simulating the reactivity of the sulfinate, these methods can identify previously unexplored reaction pathways, suggesting new catalyst systems or reaction conditions that could be validated experimentally. nih.gov This synergy between computational exploration and laboratory synthesis promises to be a powerful engine for innovation in synthetic chemistry, enabling the rational design of new transformations and accelerating the discovery of molecules with desired properties. globalresearchonline.netschrodinger.comlongdom.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. pharmtech.comresearchgate.net Flow chemistry, characterized by the use of micro- or mesoscale reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.netnih.gov

The synthesis and application of sodium sulfinates, including this compound, often involve reactions that can benefit from the precise control offered by flow systems. nih.gov For instance, sulfonylation reactions can be accelerated and yields improved through the enhanced heat and mass transfer in continuous reactors. researchgate.net Furthermore, many reactions involving sulfinate salts proceed via radical intermediates, which can be generated and consumed with greater control and safety in a flow setup, minimizing side reactions and the accumulation of hazardous species. pharmtech.commdpi.com

Automated synthesis platforms, which often leverage the modular nature of flow chemistry, can further accelerate research and development. nih.gov By integrating flow reactors with automated reagent handling, purification, and analytical systems, it is possible to rapidly screen reaction conditions and explore a wide range of substrates. nih.gov The application of such automated systems to reactions involving this compound could dramatically speed up the discovery of new synthetic methodologies and the optimization of processes for producing valuable sulfonyl-containing compounds. nih.govfigshare.com

The table below conceptualizes the potential advantages of translating a typical sulfonylation reaction using this compound from a batch process to an integrated flow and automated synthesis platform.

| Parameter | Traditional Batch Synthesis | Integrated Flow/Automated Platform | Anticipated Benefit |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes (residence time) | Increased throughput and productivity |

| Temperature Control | Relies on external bath; potential for hotspots | Precise, rapid heating/cooling; excellent heat transfer | Improved selectivity, reduced byproducts |

| Safety | Potential for thermal runaway; accumulation of reactive species | Small reaction volumes minimize risk; safe handling of hazardous reagents | Enhanced operational safety, especially at scale pharmtech.comnih.gov |

| Scalability | Challenging; requires re-optimization | Scalable by operating for longer durations ("scaling-out") | Seamless transition from laboratory to production scale researchgate.net |

| Process Optimization | Slow, sequential experimentation | Rapid, automated screening of variables (e.g., temperature, concentration) | Faster discovery and development timelines nih.gov |

Exploration of this compound in Precursor Development for Advanced Materials

The unique structural components of this compound—a sodium ion, a fluorinated aromatic ring, and a sulfinate group—make it a compelling candidate as a precursor for the synthesis of advanced materials. mdpi.com The incorporation of fluorine and sulfonyl groups into polymers and other materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic or optical characteristics. mdpi.comyoutube.com

Fluorinated compounds are critical in materials science for creating polymers with low surface energy, high durability, and unique dielectric properties. youtube.com The 2-fluorophenyl moiety in this compound can be incorporated into material backbones or as a functional side group. Similarly, the sulfonyl group (SO2), readily formed from the sulfinate precursor, is a key component in high-performance polymers like polysulfones, which are known for their thermal stability and mechanical toughness. concordia.ca

The compound could serve as a versatile building block in several ways:

Monomer Synthesis: It could be used to synthesize novel fluorinated and sulfonyl-containing monomers for subsequent polymerization.

Polymer Functionalization: The (2-fluorophenyl)methylsulfonyl moiety could be grafted onto existing polymer chains through radical-mediated processes, thereby modifying the surface properties or bulk characteristics of the material.

Nanomaterial Synthesis: As a sodium salt, it may find use in sol-gel or other solution-based processes for creating functionalized inorganic or hybrid nanomaterials, where the organic fragment can control growth or impart specific surface characteristics. mdpi.com

The potential applications for materials derived from this precursor are broad, spanning from advanced coatings and membranes to organic electronics and specialty agrochemicals. mdpi.comconcordia.ca

The following table outlines hypothetical advanced materials that could be developed using this compound as a key precursor, detailing their potential properties and applications.

| Potential Material | Key Functional Group(s) | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polysulfones | 2-Fluorophenyl, Sulfonyl (SO₂) | High thermal stability, chemical inertness, specific gas permeability | Gas separation membranes, high-performance engineering plastics |

| Functionalized Organic Semiconductors | 2-Fluorophenyl | Modified electronic energy levels (HOMO/LUMO), enhanced charge transport | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) |

| Specialty Polymers for Coatings | 2-Fluorophenyl, Sulfonyl (SO₂) | Low surface energy, hydrophobicity, UV resistance | Weather-resistant and anti-fouling coatings for aerospace and marine applications |

| Fluorinated Ion-Exchange Resins | Sulfonyl (SO₂) | High ion-exchange capacity, thermal and chemical stability | Fuel cell membranes, catalysts for chemical synthesis |

Q & A

Q. What are the established synthetic routes for Sodium (2-fluorophenyl)methanesulfinate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous methods for sodium methanesulfinate involve reacting aryl diazonium salts with sodium methanesulfinate in aqueous media under controlled temperatures (0–5°C) to minimize side reactions . Optimizing pH, temperature, and stoichiometry (e.g., 1:1 molar ratio of aryl diazonium salt to sulfinate) is critical. Post-synthesis purification via recrystallization (e.g., using benzene/hexane mixtures) can improve purity . For fluorinated derivatives, inert atmospheres may reduce defluorination risks.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Key techniques include:

- NMR : NMR identifies fluorine environments, while and NMR confirm aromatic and sulfinate group integration.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- FT-IR : Confirms sulfinate () stretches (~1040–1190 cm) and C-F bonds (~1100–1250 cm). Data contradictions (e.g., unexpected peaks in MS) are resolved by cross-referencing with synthetic intermediates or using hyphenated techniques like LC-MS to isolate impurities .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Hazard Statement H302: harmful if swallowed) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers away from oxidizers and acids.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the sulfinate group, enhancing its nucleophilic displacement in reactions with aryl halides or boronates. For example, in copper-mediated cross-couplings (e.g., with thianthren-1-boronic acid), the fluorophenyl group stabilizes transition states via inductive effects, improving reaction efficiency . Kinetic studies comparing non-fluorinated analogs show faster reaction rates for fluorinated derivatives in DMSO at 100°C .

Q. What challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Challenges include:

- Co-elution with other sulfonates/sulfinates in chromatographic methods.

- Ion suppression in mass spectrometry due to matrix effects. Solutions:

- Use aerosol mass spectrometry (AMS) with reference spectra (e.g., sodium methanesulfinate) to deconvolute overlapping signals via linear combination fitting (median ) .

- Apply isotopic labeling (e.g., ) to track sulfinate-specific fragments .

Q. What enzymatic systems interact with methanesulfinate derivatives, and could this compound serve as a substrate or inhibitor?

Bacterial monooxygenases like MsuC (from Pseudomonas aeruginosa) oxidize methanesulfinate to methanesulfonate using reduced flavin (FMNH) . The 2-fluorophenyl group may sterically hinder enzyme-substrate binding or alter redox potential. In vitro assays with MsuC transposon mutants show retained activity for methanesulfinate, suggesting tolerance for structural analogs . Fluorinated derivatives could act as competitive inhibitors by mimicking transition states.

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- DFT Calculations : Predict sulfinate group nucleophilicity and fluorine’s electronic effects on reaction barriers.

- Molecular Dynamics : Simulate interactions with enzymes (e.g., MsuC) to identify binding hotspots.

- QSAR Models : Correlate substituent positions (e.g., ortho vs. para fluorine) with biological activity or solubility.

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry if unreacted diazonium salts persist .

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to resolve structural ambiguities .

- Enzymatic Assays : Use fluorometric titration to measure flavin affinity () and assess inhibitor potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.